6,8-DICHLORO-2-PROPYL-3-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
6,8-Dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of chlorine, propyl, and trifluoromethyl groups attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Alkylation: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base like potassium carbonate.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-methyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
- 6,8-Dichloro-2-ethyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
- 6,8-Dichloro-2-butyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
Uniqueness
6,8-Dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the trifluoromethyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6,8-dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F3N2O/c1-2-5-15-24-16-11(8-10(19)9-13(16)20)17(26)25(15)14-7-4-3-6-12(14)18(21,22)23/h3-4,6-9H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUOCNJBSYCANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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